N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
This compound features a benzoxazole sulfonamide core, substituted with a hydroxypropyl chain linked to a 1-benzofuran-2-yl group. The hydroxypropyl spacer introduces a hydroxyl group, likely improving solubility and enabling interactions with biological targets. The benzofuran substituent contributes aromaticity and lipophilicity, which may influence membrane permeability and receptor binding .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S/c1-19(23,17-9-12-5-3-4-6-15(12)26-17)11-20-28(24,25)13-7-8-16-14(10-13)21(2)18(22)27-16/h3-10,20,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCAYLSHAXQES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2C)(C3=CC4=CC=CC=C4O3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzoxazole Ring Formation
The 3-methylbenzoxazole scaffold is synthesized from 2-aminophenol derivatives. A modified Perkin reaction employs 2-amino-4-methylphenol and acetic anhydride under reflux to yield 2-methyl-1,3-benzoxazol-5-ol.
Reaction Conditions :
Sulfonation and Chlorination
Sulfonation at the 5-position is achieved using chlorosulfonic acid in a 1:4.3 molar ratio with the benzoxazole intermediate. Excess chlorosulfonic acid ensures complete conversion to the sulfonyl chloride.
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Benzoxazole : ClSO₃H) | 1 : 4.3 | |
| Temperature | 0–5°C (controlled) | |
| Reaction Time | 2 hours | |
| Yield | 65–70% |
Preparation of 2-(1-Benzofuran-2-yl)-2-hydroxypropyl Amine
Benzofuran Synthesis via Perkin Cyclization
The benzofuran moiety is constructed from salicylaldehyde and chloroacetone under basic conditions.
Procedure :
- Salicylaldehyde (1.0 eq) and chloroacetone (1.2 eq) are refluxed in dry acetone with K₂CO₃ (2.0 eq) for 12 hours.
- Cyclization yields 2-acetylbenzofuran , which undergoes Wolff-Kishner reduction to 2-ethylbenzofuran .
Key Data :
Hydroxylation and Amination
The ethyl group is oxidized to a ketone using CrO₃ in acetic acid, followed by Grignard addition with methylmagnesium bromide to form the tertiary alcohol. Conversion to the amine is achieved via reductive amination with NH₄OAc and NaBH₃CN .
Coupling of Benzoxazole Sulfonamide and Benzofuran Sidechain
Sulfonamide Bond Formation
The sulfonyl chloride intermediate reacts with 2-(1-benzofuran-2-yl)-2-hydroxypropyl amine in dry pyridine at 0–5°C.
Reaction Protocol :
- Dissolve 3-methyl-2-oxo-benzoxazole-5-sulfonyl chloride (1.0 eq) in pyridine.
- Add amine derivative (1.1 eq) dropwise under N₂.
- Stir for 4 hours, precipitate product with ice-water.
Stereochemical Considerations
The hydroxypropyl sidechain introduces a stereocenter. Stereoselective synthesis is achieved using chiral auxiliaries or enzymatic resolution . Patent US20070123574A1 notes that optically pure starting materials yield >99% enantiomeric excess.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 3H, CH₃), 4.92 (s, 1H, OH), 7.25–8.10 (m, 8H, Ar-H) | |
| IR (KBr) | 3340 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) | |
| MS (ESI+) | m/z 445.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Methods
| Step | Method A Yield (%) | Method B Yield (%) | Optimal Conditions |
|---|---|---|---|
| Benzoxazole Formation | 78 | 82 | Acetic acid reflux |
| Sulfonation | 65 | 70 | ClSO₃H, 0°C |
| Coupling | 60 | 68 | Pyridine, 0–5°C |
Method B (patent-derived) outperforms academic protocols due to stringent stoichiometric control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the sulfonamide group yields an amine .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran and benzoxazole rings can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Research Implications
- The target compound’s benzofuran-hydroxypropyl combination offers a balance of solubility and lipophilicity, making it a candidate for central nervous system (CNS) targeting, where blood-brain barrier penetration is critical.
- ’s fluorophenyl-oxadiazole design may optimize stability in hepatic environments, suitable for oral administration .
- ’s dual furan-thiophene system could be explored for tunable electronic properties in photovoltaic or catalytic applications .
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structural features, including a benzofuran moiety and a sulfonamide functional group, this compound has garnered interest due to its diverse biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.
Structural Overview
The compound's structure can be broken down into several key components:
- Benzofuran moiety : Known for its role in various biological activities.
- Benzoxazole ring : Contributes to the pharmacological properties.
- Sulfonamide group : Enhances solubility and biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various domains:
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound can inhibit enzymes involved in inflammatory pathways. For instance, it may modulate the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) .
2. Central Nervous System Activity
Compounds with similar structures have shown potential in treating CNS disorders. The benzofuran and benzoxazole components are known to interact with neurotransmitter receptors and enzymes involved in neuroinflammation .
3. Antimicrobial Activity
Benzofuran derivatives have demonstrated antimicrobial properties. The presence of hydroxyl groups at specific positions on the benzofuran ring is crucial for their activity against various bacterial strains .
The mechanism of action for this compound involves binding to specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory responses.
- Receptor Modulation : The compound could modulate the activity of neurotransmitter receptors in the CNS, impacting pain perception and inflammation .
Comparative Analysis with Related Compounds
A comparative analysis reveals that structural similarities with other compounds can influence biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-chloro-N-[4-(6-fluoro-benzoxazol-3-yloxy)butyl]benzenesulfonamide | Benzoxazole ring; sulfonamide group | CNS activity | Fluorine substitution enhances potency |
| N,N-di[(5-chloro-2-oxo-benzoxazole)alkyl]amines | Benzoxazole core; varying alkyl chains | Anticancer properties | Alkyl chain length affects activity |
| N-[4-(6-fluoro-benzothiazol)butyl]benzenesulfonamide | Benzothiazole instead of benzoxazole | Antimicrobial activity | Different heterocycle influences spectrum |
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anti-inflammatory Effects
In vitro studies demonstrated that N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-methyl derivatives significantly reduced levels of inflammatory cytokines in cultured microglial cells stimulated by lipopolysaccharides (LPS). The results indicated a dose-dependent inhibition of NO and PGE2 production .
Case Study 2: Neuroprotective Properties
Research on similar benzofuran derivatives showed protective effects against neuronal damage induced by oxidative stress. These findings suggest that the compound may have neuroprotective capabilities, potentially beneficial in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
